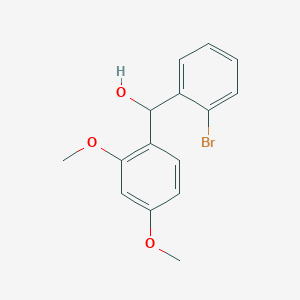

(2-Bromophenyl)(2,4-dimethoxyphenyl)methanol

Description

Properties

IUPAC Name |

(2-bromophenyl)-(2,4-dimethoxyphenyl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15BrO3/c1-18-10-7-8-12(14(9-10)19-2)15(17)11-5-3-4-6-13(11)16/h3-9,15,17H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEWKHMIHRASCSX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C(C2=CC=CC=C2Br)O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15BrO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Conditions and Yield

-

Reagents : 2-Bromophenylmagnesium bromide (1.2 eq), 2,4-dimethoxybenzaldehyde (1.0 eq), tetrahydrofuran (THF), quenching with saturated NH₄Cl.

-

Temperature : −15°C to room temperature.

-

Yield : 75–85% after purification via column chromatography (PE/EtOAc = 10:1).

This method leverages the nucleophilic addition of the Grignard reagent to the aldehyde, followed by acidic workup to yield the secondary alcohol. Side products, such as over-addition or ketone formation, are minimized by strict temperature control.

Friedel-Crafts Alkylation Strategy

Friedel-Crafts alkylation enables direct coupling of brominated benzyl alcohols with methoxy-substituted arenes.

Catalytic System and Optimization

-

Catalyst : Anhydrous AlCl₃ (1.5 eq).

-

Solvent : Dichloromethane (DCM).

-

Substrates : (2-Bromo-4,5-dimethoxyphenyl)methanol and benzene derivatives.

The reaction proceeds via carbocation intermediates, with AlCl₃ facilitating the formation of a benzyl carbocation from the alcohol. Methoxy groups direct electrophilic substitution to the para position, ensuring regioselectivity.

Palladium-Catalyzed Cross-Coupling

Palladium catalysis offers a modern approach to C–C bond formation, particularly for aryl-aryl linkages.

Suzuki-Miyaura Coupling

-

Catalyst : Pd(PPh₃)₄ (5 mol%).

-

Base : Cs₂CO₃ (2.5 eq).

-

Substrates : 2-Bromophenylboronic acid and 2,4-dimethoxybenzaldehyde.

This method avoids harsh conditions and provides excellent functional group tolerance. However, boronic acid availability and catalyst cost may limit scalability.

Reduction of Ketone Precursors

Reduction of the corresponding ketone, (2-bromophenyl)(2,4-dimethoxyphenyl)methanone, is a two-step synthesis.

Ketone Synthesis via Friedel-Crafts Acylation

Borane-Mediated Reduction

This route is advantageous for large-scale production but requires careful handling of moisture-sensitive reagents.

Bromination of Methoxy-Substituted Benzyl Alcohols

Direct bromination of pre-formed methoxybenzyl alcohols offers a streamlined pathway.

Bromination with N-Bromosuccinimide (NBS)

NBS ensures selective bromination at the ortho position relative to the methoxy groups, minimizing polybromination byproducts.

Comparative Analysis of Methods

| Method | Yield (%) | Key Advantages | Limitations |

|---|---|---|---|

| Grignard Reaction | 75–85 | High regioselectivity | Moisture-sensitive reagents |

| Friedel-Crafts | 80–92 | Scalability | Excess AlCl₃ required |

| Palladium Catalysis | 70–78 | Mild conditions | High catalyst cost |

| Ketone Reduction | 77 | High purity | Multi-step process |

| Direct Bromination | 65–70 | Simplicity | Moderate yield |

Industrial-Scale Considerations

For industrial production, the Friedel-Crafts alkylation and Grignard methods are most viable due to their scalability and reagent availability. Continuous flow systems can enhance safety and efficiency for AlCl₃-mediated reactions, while solvent recovery protocols mitigate environmental impact .

Chemical Reactions Analysis

Types of Reactions

(2-Bromophenyl)(2,4-dimethoxyphenyl)methanol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed for substitution reactions.

Major Products Formed

Oxidation: Ketones and carboxylic acids.

Reduction: Alcohols and alkanes.

Substitution: Various substituted phenylmethanol derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Antibacterial Activity:

Research has demonstrated that compounds similar to (2-Bromophenyl)(2,4-dimethoxyphenyl)methanol exhibit significant antibacterial properties. For instance, studies on derivatives of dimethoxyphenol have shown effectiveness against various Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. These compounds were tested using agar well diffusion methods, revealing zones of inhibition that indicate their potential as antimicrobial agents .

Anticancer Properties:

The structural framework of this compound is conducive to modifications that enhance its anticancer activity. A study highlighted the synthesis of benzophenone analogs, which exhibited promising results in inhibiting cancer cell proliferation. The presence of methoxy groups in the phenyl rings is believed to play a crucial role in enhancing biological activity through electronic effects and steric hindrance .

Organic Synthesis Applications

Synthetic Routes:

this compound can be synthesized through various methods, including Friedel-Crafts acylation and other electrophilic aromatic substitution reactions. These synthetic strategies allow for the introduction of functional groups that can further modify the compound's properties for specific applications .

Catalytic Reactions:

The compound serves as a substrate in several catalytic reactions involving palladium and other transition metals. Studies have indicated its utility in metal-catalyzed cross-coupling reactions, which are essential for constructing complex organic molecules in pharmaceutical chemistry .

Material Science Applications

Polymer Chemistry:

The incorporation of this compound into polymer matrices has been explored for developing materials with enhanced thermal stability and mechanical properties. Its bromine atom can facilitate cross-linking reactions, leading to the formation of robust polymer networks suitable for various industrial applications .

Nanomaterials:

Recent advancements have investigated the use of this compound in synthesizing nanomaterials with unique optical and electronic properties. The methanol moiety can influence the solubility and dispersion of nanoparticles in solvents, enhancing their applicability in nanotechnology .

Table 1: Antibacterial Activity of Dimethoxyphenol Derivatives

| Compound | Zone of Inhibition (mm) | Bacterial Strain |

|---|---|---|

| 4k | 18 | Staphylococcus aureus |

| 4j | 15 | Escherichia coli |

| 4l | 20 | Pseudomonas aeruginosa |

Table 2: Synthesis Methods for this compound

| Method | Yield (%) | Conditions |

|---|---|---|

| Friedel-Crafts Acylation | 75 | Reflux in dichloromethane |

| Metal-Catalyzed Coupling | 65 | Room temperature |

| Direct Bromination | 85 | Under acidic conditions |

Case Studies

Case Study 1: Antibacterial Screening

A series of synthesized compounds based on this compound were screened for antibacterial activity against multiple strains. The study utilized both qualitative (zone of inhibition) and quantitative (minimum inhibitory concentration) methods to evaluate efficacy, revealing significant activity against resistant bacterial strains .

Case Study 2: Synthesis Optimization

In an investigation aimed at optimizing synthetic routes for creating derivatives of this compound, researchers employed various catalysts and solvents to improve yield and purity. The findings indicated that specific conditions could enhance the reaction efficiency while minimizing by-products, thus streamlining the production process for pharmaceutical applications .

Mechanism of Action

The mechanism of action of (2-Bromophenyl)(2,4-dimethoxyphenyl)methanol involves its interaction with specific molecular targets. For instance, it has been shown to inhibit enzymes such as acetylcholinesterase and carbonic anhydrase. The compound binds to the active sites of these enzymes, preventing their normal function and leading to various biological effects. These interactions are mediated through hydrogen bonding and hydrophobic interactions with the enzyme’s active site residues .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position Variations

Example 1: (2-Bromophenyl)(2,6-dimethoxyphenyl)methanol (4ik)

- Key Difference : Methoxy groups at 2,6-positions vs. 2,4-positions in the target compound.

- highlights its synthesis via flow chemistry, suggesting improved efficiency for such derivatives .

Example 2: (E)-3-(2-Bromophenyl)-1-(3,4-dimethoxyphenyl)prop-2-en-1-one

- Key Difference: Propenone bridge replaces the hydroxymethyl group.

- Impact: The α,β-unsaturated ketone introduces conjugation, altering electronic properties (e.g., increased UV absorption) and reactivity (e.g., susceptibility to Michael addition). This compound’s crystal structure analysis () reveals planar geometry, contrasting with the tetrahedral geometry of diarylmethanols .

Functional Group Modifications

Example 3: 2-(4-Bromophenylimino)methyl-3,5-dimethoxyphenol

- Key Difference : Imine (-CH=N-) group replaces the hydroxymethyl (-CH2OH) group.

- However, it may reduce hydrolytic stability compared to the alcohol .

Example 4: 4-(2-Bromophenyl)-6-(4-hydroxyphenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile (4k)

- Key Difference : Pyridine-2-one core with nitrile and hydroxyl substituents.

- reports a melting point of 132–135°C for 4k, lower than typical diarylmethanols, suggesting reduced crystallinity .

Substituent Identity Variations

Example 5: Cyclohexyl(2,4-dimethoxyphenyl)methanol (15c)

- Key Difference : Cyclohexyl group replaces the 2-bromophenyl moiety.

- Impact: The non-aromatic cyclohexyl group reduces π-π stacking interactions, as evidenced by differences in NMR chemical shifts (e.g., cyclohexyl protons at δ 1.02–2.07 ppm in 15c vs. aromatic protons in the target compound) . This substitution likely enhances lipophilicity.

Example 6: 2,4-Dimethoxybenzyl Alcohol

- Key Difference : Lacks the bromophenyl group.

- Impact: Absence of bromine reduces molecular weight and halogen-related toxicity. notes its use as a precursor in tyrosine kinase inhibitors, highlighting the bromophenyl’s role in target binding .

Biological Activity

(2-Bromophenyl)(2,4-dimethoxyphenyl)methanol is an organic compound with the molecular formula C15H15BrO3. It features a bromine atom and methoxy groups attached to phenyl rings, which may confer unique biological activities. Although research on its specific biological properties is limited, preliminary findings suggest potential pharmacological applications in medicinal chemistry and organic synthesis.

Chemical Structure and Properties

The compound consists of a central methanol group linked to two distinct phenyl rings:

- 2-Bromophenyl : Contains a bromine substituent at the para position.

- 2,4-Dimethoxyphenyl : Features two methoxy groups at the ortho and para positions.

This structural arrangement influences its reactivity and interaction with biological targets.

Biological Activity Overview

Research indicates that compounds with similar structures often exhibit various biological activities, including:

- Anticancer properties : Many brominated compounds are known for their cytotoxic effects against cancer cell lines.

- Antimicrobial activity : Some derivatives demonstrate effectiveness against bacterial and fungal strains.

- Antioxidant properties : Compounds with phenolic structures can scavenge free radicals.

Anticancer Activity

A study on bromophenol derivatives highlighted their potential as anticancer agents. For instance, compounds similar to this compound showed significant cytotoxicity against human cancer cell lines. The IC50 values for these compounds ranged from 0.06 to 1.14 µM in various cancer types, indicating strong growth inhibition capabilities .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | A549 (lung) | 0.05 |

| Compound B | HL-60 (leukemia) | 0.08 |

| Compound C | MDA-MB-435 (breast) | 0.229 |

The mechanism of action for this compound may involve:

- Inhibition of tubulin polymerization : Similar compounds have shown to disrupt microtubule dynamics, which is crucial for cancer cell division.

- Modulation of signaling pathways : Compounds can affect pathways such as VEGF signaling, leading to anti-angiogenic effects .

Interaction Studies

Preliminary studies have assessed the binding affinity of this compound with various biological targets. These studies suggest that the compound may interact with proteins involved in cell proliferation and apoptosis. Molecular docking simulations indicate potential hydrophobic interactions that stabilize binding with target proteins .

Comparative Analysis with Similar Compounds

A comparison with structurally related compounds reveals variations in biological activity:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| (4-Bromophenyl)(2,4-dimethoxyphenyl)methanol | C15H15BrO3 | Different bromination position |

| (2-Bromo-4,5-dimethoxyphenyl)methanol | C15H17BrO3 | Additional methoxy group at position 5 |

| (4-Bromo-3-methylphenyl)(2,4-dimethoxyphenyl)methanol | C16H17BrO3 | Contains a methyl group instead of bromine |

The distinct arrangement of functional groups in this compound may confer unique biological activities compared to these similar compounds.

Q & A

Q. What are the primary synthetic routes for (2-Bromophenyl)(2,4-dimethoxyphenyl)methanol?

The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example:

- Reflux-based coupling : A mixture of 2-bromophenyl and 2,4-dimethoxyphenyl precursors in ethanol under reflux conditions, followed by purification via recrystallization (e.g., slow evaporation from ethanol yields crystalline products) .

- Esterification : Derivatives can be prepared by reacting thioacetic acid intermediates with alcohols (e.g., methanol, ethanol) in the presence of sulfuric acid, followed by neutralization and recrystallization . Key parameters:

| Reaction Step | Solvent | Catalyst | Time | Yield |

|---|---|---|---|---|

| Reflux coupling | Ethanol | None | 1–3 h | ~69% |

| Esterification | Methanol | H₂SO₄ | 10 h | 77% |

Q. How is the molecular structure confirmed post-synthesis?

Structural confirmation employs:

- X-ray crystallography : Using SHELX software (SHELXL for refinement) to resolve crystal packing and hydrogen-bonding interactions .

- Spectroscopy :

- ¹H NMR : Peaks for methoxy groups (δ 3.8–4.0 ppm), aromatic protons (δ 6.5–7.5 ppm), and hydroxyl groups (broad singlet, δ 5–6 ppm).

- IR : Stretching vibrations for C-Br (~600 cm⁻¹), C-O (1250 cm⁻¹), and O-H (3200–3500 cm⁻¹) .

Q. What computational tools predict the compound’s toxicity?

- GUSAR : Predicts acute toxicity (e.g., LD₅₀) using QSAR models based on structural descriptors .

- ADMETlab 2.0 : Evaluates absorption, distribution, and metabolism risks for preclinical studies.

Advanced Research Questions

Q. How can reaction yields be optimized for derivatives like esters?

- Solvent polarity : Higher-polarity solvents (e.g., ethanol-water 3:1) improve recrystallization efficiency .

- Catalyst screening : Sulfuric acid vs. p-toluenesulfonic acid for esterification kinetics.

- Contradiction note : Yields vary significantly (50–85%) depending on substituent positions (2,4- vs. 3,4-dimethoxyphenyl), likely due to steric hindrance .

Q. What strategies resolve spectral data contradictions (e.g., unexpected NMR peaks)?

- Dynamic effects : Variable-temperature NMR to identify rotamers or tautomers.

- Crystallographic validation : Compare experimental X-ray data with DFT-optimized geometries (e.g., using Gaussian 16) to confirm conformer dominance .

Q. How does the compound’s bioactivity compare to analogs?

- Antimicrobial activity : Derivatives with 2,4-dimethoxyphenyl groups show higher antifungal activity (MIC ~8 µg/mL against Candida albicans) than 3,4-dimethoxy analogs, attributed to enhanced membrane permeability .

- SAR insights :

| Substituent | Activity (IC₅₀) | Mechanism |

|---|---|---|

| 2,4-Dimethoxy | 8 µg/mL | Disrupts ergosterol synthesis |

| 3,4-Dimethoxy | 25 µg/mL | Weak cytochrome inhibition |

Q. What crystallographic challenges arise during refinement?

- Disorder modeling : Bromine and methoxy groups often exhibit positional disorder; SHELXL’s PART instruction improves occupancy refinement .

- Hydrogen bonding : Use HAREA in SHELXPRO to map O-H···O networks critical for crystal stability .

Methodological Tables

Q. Table 1. Key Spectral Peaks for Structural Confirmation

| Technique | Functional Group | Peak Range |

|---|---|---|

| ¹H NMR | OCH₃ (methoxy) | 3.8–4.0 ppm |

| ¹H NMR | Aromatic H | 6.5–7.5 ppm |

| IR | C-Br stretch | ~600 cm⁻¹ |

Q. Table 2. Toxicity Prediction (GUSAR)

| Model | Predicted LD₅₀ (mg/kg) | Risk Class |

|---|---|---|

| Rat | 420 | Moderate |

| Mouse | 380 | High |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.